

Application Note: High-Resolution Mass Spectrometry of Ethyl Perfluoropentanoate

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Compound of Interest

Compound Name: Ethyl perfluoropentanoate

Cat. No.: B1332108

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Introduction

Ethyl perfluoropentanoate is a member of the broad class of per- and polyfluoroalkyl substances (PFAS), which are of significant interest due to their widespread use, environmental persistence, and potential biological activity. Accurate and reliable analytical methods are crucial for the identification and quantification of these compounds in various matrices. High-resolution mass spectrometry (HRMS) offers exceptional mass accuracy and resolving power, enabling the confident identification of target compounds and the elucidation of their chemical structures through fragmentation analysis. This application note provides a detailed protocol for the analysis of **Ethyl perfluoropentanoate** using HRMS, including sample preparation, instrumental parameters, and expected fragmentation patterns.

Quantitative Data Summary

The high-resolution mass spectrum of **Ethyl perfluoropentanoate** is characterized by the precursor ion and several key fragment ions. The exact mass of the precursor ion allows for high-confidence identification. The primary fragmentation pathways involve cleavage of the ethyl ester group and fragmentation of the perfluorinated alkyl chain. The table below summarizes the expected quantitative data for the major ions observed in the positive-ion mode HRMS analysis of **Ethyl perfluoropentanoate**.

Ion Description	Chemical Formula	Calculated m/z
Precursor Ion	$[\text{C}_7\text{H}_5\text{F}_9\text{O}_2]^+$	292.0146
Fragment Ion	$[\text{C}_5\text{F}_9\text{O}]^+$	244.9839
Fragment Ion	$[\text{C}_4\text{F}_7]^+$	180.9872
Fragment Ion	$[\text{C}_3\text{F}_5]^+$	130.9886
Fragment Ion	$[\text{C}_2\text{F}_4]^+$	100.0000
Fragment Ion	$[\text{CF}_3]^+$	68.9952
Fragment Ion	$[\text{C}_2\text{H}_5]^+$	29.0391

Experimental Protocols

This section details the methodology for the high-resolution mass spectrometric analysis of **Ethyl perfluoropentanoate**.

Sample Preparation

- **Standard Solution Preparation:** Prepare a stock solution of **Ethyl perfluoropentanoate** in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Prepare working standard solutions by serial dilution of the stock solution to desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).
- **Matrix Spike Samples:** For analysis in complex matrices (e.g., environmental or biological samples), prepare spiked samples by adding a known amount of **Ethyl perfluoropentanoate** standard solution to the matrix blank.
- **Extraction (if necessary):** For solid or complex liquid samples, a sample extraction step may be required. A common method for PFAS is solid-phase extraction (SPE) using a weak anion exchange (WAX) cartridge.

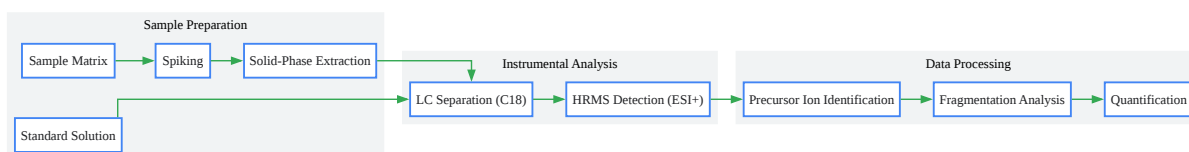
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

- Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size) is suitable for the separation of **Ethyl perfluoropentanoate**.
- Mobile Phase:
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient:
 - 0-1 min: 30% B
 - 1-8 min: 30-95% B
 - 8-10 min: 95% B
 - 10-10.1 min: 95-30% B
 - 10.1-15 min: 30% B
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40 °C
- Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS²) or All Ions Fragmentation (AIF).
- Mass Resolution: $\geq 70,000$ FWHM (Full Width at Half Maximum).

- Scan Range: m/z 50-500.
- Collision Energy: Use a stepped normalized collision energy (e.g., 10, 20, 40 eV) for dd-MS² or AIF to obtain comprehensive fragmentation information.

Visualizations

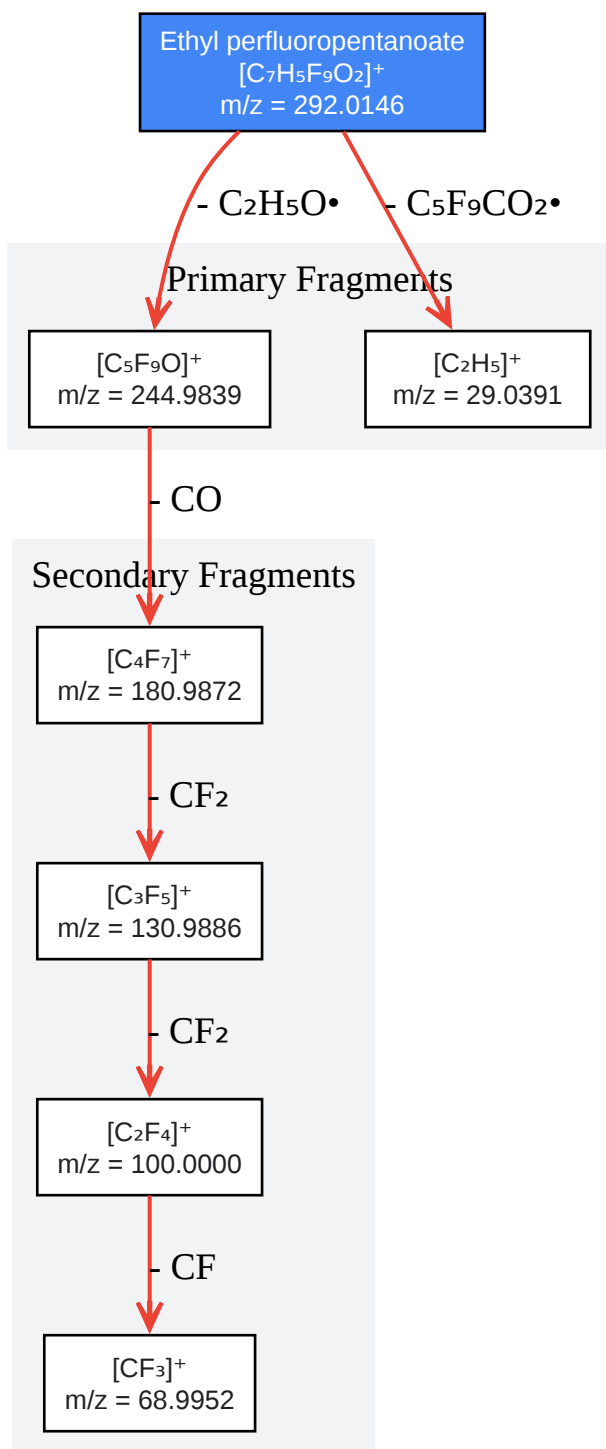
Experimental Workflow



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Caption: Workflow for HRMS analysis of **Ethyl perfluoropentanoate**.

Fragmentation Pathway of Ethyl Perfluoropentanoate



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Caption: Proposed fragmentation of **Ethyl perfluoropentanoate**.

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